molecular formula C21H23N3O5 B12000208 N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide CAS No. 767338-88-5

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide

Cat. No.: B12000208
CAS No.: 767338-88-5
M. Wt: 397.4 g/mol
InChI Key: XCZDGPJFXSRUND-YDZHTSKRSA-N
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Description

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is a complex organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of an allyloxy group, a benzylidene moiety, and a dimethoxybenzamide structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide typically involves a multi-step process. One common method includes the condensation of 3-(allyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with 3,4-dimethoxybenzoyl chloride under basic conditions to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.

    Reduction: The hydrazone moiety can be reduced to form hydrazines.

    Substitution: The benzylidene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides, while reduction of the hydrazone can produce hydrazines.

Scientific Research Applications

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(3-(Allyloxy)benzylidene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzamide is unique due to the presence of the allyloxy group and the dimethoxybenzamide structure, which confer specific chemical reactivity and potential biological activities

Properties

CAS No.

767338-88-5

Molecular Formula

C21H23N3O5

Molecular Weight

397.4 g/mol

IUPAC Name

3,4-dimethoxy-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C21H23N3O5/c1-4-10-29-17-7-5-6-15(11-17)13-23-24-20(25)14-22-21(26)16-8-9-18(27-2)19(12-16)28-3/h4-9,11-13H,1,10,14H2,2-3H3,(H,22,26)(H,24,25)/b23-13+

InChI Key

XCZDGPJFXSRUND-YDZHTSKRSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)OCC=C)OC

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)OCC=C)OC

Origin of Product

United States

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